trans-3-Chloro-4'-nitroacrylophenone
Description
trans-3-Chloro-4'-nitroacrylophenone is an α,β-unsaturated ketone featuring a chloro substituent at the trans-3 position and a nitro group at the para position of the aromatic ring. Key structural attributes include:
- Molecular Formula: Likely C₁₅H₁₀ClNO₃ (hypothesized based on nitro substitution replacing phenyl in CID 6434578).
- Functional Groups: Conjugated enone system (C=O and C=C), chloro, and nitro groups.
- Potential Applications: Similar acrylophenones are intermediates in polymer synthesis (e.g., polyimides) or bioactive molecules, though explicit data for this variant is unavailable .
Properties
CAS No. |
15787-87-8 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClNO3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-6H/b6-5+ |
InChI Key |
ADRDHEFLWUEGCY-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
Synonyms |
(E)-β-Chloro-4'-nitroacrylophenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below contrasts substituent positions and electronic profiles of trans-3-Chloro-4'-nitroacrylophenone with nitro- and chloro-containing analogs:
Key Observations :
Physicochemical Properties
Predicted properties of trans-3-Chloro-4'-phenylacrylophenone () and experimental data for analogs:
Insights :
- The acrylophenone backbone in the target compound may reduce crystallinity compared to benzophenones, as seen in the lower melting point of 4′-Chloro-3′-nitroacetophenone .
- The predicted collision cross section (CCS) of 153.0 Ų for [M+H]⁺ (trans-3-Chloro-4'-phenylacrylophenone) suggests a compact structure, whereas nitro analogs might exhibit higher CCS due to increased polarity .
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